2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1193245-09-8
Cat. No.: VC3253717
Molecular Formula: C16H24BNO3
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193245-09-8 |
|---|---|
| Molecular Formula | C16H24BNO3 |
| Molecular Weight | 289.2 g/mol |
| IUPAC Name | 2-cyclopentyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-14(18-13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3 |
| Standard InChI Key | XGYHUWFTTOMDLV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCC3 |
Introduction
The compound 2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic molecule that incorporates a pyridine ring, a cyclopentyloxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is of interest in organic synthesis, particularly in cross-coupling reactions due to the presence of the boronic ester group.
Synthesis Methods
The synthesis of such compounds typically involves the formation of the boronic ester group, which can be achieved through the reaction of a halogenated pyridine derivative with a boronic acid or its ester in the presence of a palladium catalyst. The cyclopentyloxy group can be introduced via nucleophilic substitution reactions.
Applications in Organic Synthesis
Boronic esters like 2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are valuable intermediates in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide, facilitated by a palladium catalyst.
Medicinal Chemistry
Boronic esters are used in the synthesis of complex molecules that may exhibit biological activity. For instance, pyridine derivatives are known to have various pharmacological properties, including anti-inflammatory and antimicrobial activities.
Materials Science
The incorporation of boronic esters into organic materials can lead to interesting optical and electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or photovoltaic devices.
Data Tables
Given the lack of specific data on 2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, we can consider analogous compounds for comparison:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical Properties |
|---|---|---|---|
| 2-(Cyclopentyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | CHBNO | 289.2 | Not detailed |
| 2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | CHBNO | 303.2 | Not detailed |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume